Bis(cyclohexylamino) carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

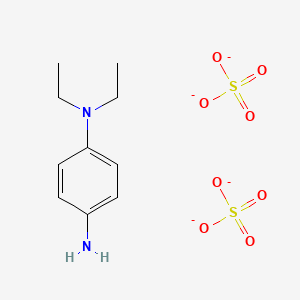

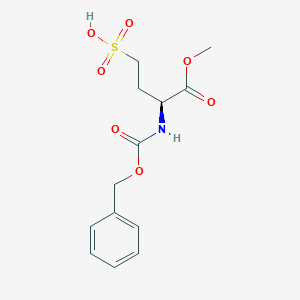

Cyclohexylamine carbonate is an organic compound with the molecular formula C₇H₁₅NO₃. It is a derivative of cyclohexylamine, where the amine group is neutralized by carbonic acid. This compound is known for its applications in various industrial processes, particularly as a corrosion inhibitor.

Preparation Methods

Cyclohexylamine carbonate can be synthesized by saturating a solution of cyclohexylamine with carbon dioxide. The reaction typically involves a 15-40% solution of cyclohexylamine in a suitable solvent . The process can be represented by the following reaction:

C6H11NH2+CO2→C6H11NH3HCO3

Industrial production methods often involve the use of cobalt- or nickel-based catalysts to hydrogenate aniline, producing cyclohexylamine, which is then reacted with carbon dioxide to form cyclohexylamine carbonate .

Chemical Reactions Analysis

Cyclohexylamine carbonate undergoes various chemical reactions, including:

Substitution: It reacts with alkyl halides, sulfates, and phosphates to form N-alkylated products.

Formation of Carbamates: Reaction with carbon dioxide and carbon disulfide produces carbamates and thiocarbamates, respectively.

Common reagents used in these reactions include molecular oxygen, alkyl halides, and carbon disulfide. Major products formed include cyclohexanone oxime, N-alkylated cyclohexylamine, and carbamates.

Scientific Research Applications

Cyclohexylamine carbonate has several scientific research applications:

Corrosion Inhibition: It is used as a vapor phase inhibitor for metals, particularly in protecting Nd-Fe-B magnets from corrosion.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Catalysis: It is used in catalytic processes, such as the selective oxidation of cyclohexylamine to cyclohexanone oxime.

Mechanism of Action

The mechanism by which cyclohexylamine carbonate exerts its effects involves the formation of a protective layer on metal surfaces. This layer is formed through the physisorption of protonated amine on the negatively charged metal surface via electrostatic attraction . In catalytic processes, cyclohexylamine reacts with molecular oxygen to form cyclohexanone, which further reacts to form cyclohexanone oxime .

Comparison with Similar Compounds

Cyclohexylamine carbonate can be compared with other similar compounds, such as:

Morpholine: Used as a corrosion inhibitor with a higher vapor pressure than cyclohexylamine carbonate.

Urea Amines: These compounds also serve as volatile corrosion inhibitors but have different chemical properties and applications.

Cyclohexylamine carbonate is unique due to its specific application in protecting Nd-Fe-B magnets and its role in the selective oxidation of cyclohexylamine.

Properties

Molecular Formula |

C13H24N2O3 |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

bis(cyclohexylamino) carbonate |

InChI |

InChI=1S/C13H24N2O3/c16-13(17-14-11-7-3-1-4-8-11)18-15-12-9-5-2-6-10-12/h11-12,14-15H,1-10H2 |

InChI Key |

MHMWPOSWIKONLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NOC(=O)ONC2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide](/img/structure/B11819741.png)

![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)

![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B11819811.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)